molecular formula C20H21N5O3 B2626125 N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-92-0

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2626125
CAS RN: 878734-92-0
M. Wt: 379.42
InChI Key: AXOYPMPEPLKCNX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of triazole derivatives, including similar compounds, often involves reactions with various amides, amidines, and other reagents to produce a range of triazoles with potentially useful properties. For instance, Albert and Trotter (1979) described the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides, highlighting the methodological basis for synthesizing structurally related compounds (Albert & Trotter, 1979).

Antimicrobial Activity

  • Research into triazole derivatives has demonstrated antimicrobial properties. For example, a study by Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides showing moderate to good antimicrobial activities against various pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Anticonvulsive and Anti-inflammatory Applications

  • While direct references to the specific compound of interest are scarce, the broader class of 1,2,3-triazole derivatives to which it belongs has been investigated for various pharmacological activities, including anticonvulsive effects. This suggests potential research applications in studying neurological disorders and inflammation-related conditions.

Chemical Reactivity and Modification

  • The chemical reactivity of triazole compounds, including carboxamide functionalities, allows for a wide range of chemical modifications. This versatility supports research into novel compounds with tailored physical, chemical, and biological properties. Studies such as those by Albert et al. on the synthesis and properties of triazolo[4,5-d]pyrimidines offer insights into the methodologies applicable for modifying and studying compounds similar to N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Albert, 1972).

properties

IUPAC Name

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-4-28-18-8-6-5-7-17(18)25-13(2)19(23-24-25)20(27)22-16-11-9-15(10-12-16)21-14(3)26/h5-12H,4H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOYPMPEPLKCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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